(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide
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Overview
Description
(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a furan ring substituted with a 4-chlorophenyl group, a cyano group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide typically involves multi-step organic reactionsThe cyano group can be introduced via nucleophilic substitution reactions, and the cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification .
Mechanism of Action
The mechanism of action of (Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and cyano group can participate in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity by providing steric hindrance and rigidity .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[5-(4-Bromophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide
- (Z)-3-[5-(4-Methylphenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide
- (Z)-3-[5-(4-Fluorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide
Uniqueness
(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
(Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-3-1-11(2-4-13)16-8-7-15(22-16)9-12(10-19)17(21)20-14-5-6-14/h1-4,7-9,14H,5-6H2,(H,20,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADSTWYHFSBY-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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